molecular formula C12H6Cl2O2 B1598265 2,6-Naphthalenedicarbonyl dichloride CAS No. 2351-36-2

2,6-Naphthalenedicarbonyl dichloride

Cat. No.: B1598265
CAS No.: 2351-36-2
M. Wt: 253.08 g/mol
InChI Key: NZZGQZMNFCTNAM-UHFFFAOYSA-N
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Description

2,6-Naphthalenedicarbonyl dichloride is an organic compound with the molecular formula C12H6Cl2O2. It is a derivative of naphthalene, characterized by the presence of two carbonyl chloride groups at the 2 and 6 positions of the naphthalene ring. This compound is primarily used as an intermediate in the synthesis of high-performance polymers and other chemical products .

Mechanism of Action

Target of Action

It is known to be an important reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

2,6-Naphthalenedicarbonyl dichloride, as a dichloride compound, is likely to act as an acylating agent . It can react with nucleophiles, leading to the replacement of the chloride groups with the nucleophile. This can result in significant changes in the target molecule, such as the introduction of new functional groups or the formation of new bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an acylating agent, it can modify organic compounds, potentially altering their properties or functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarbonyl dichloride typically involves the chlorination of 2,6-naphthalenedicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chloride groups .

Industrial Production Methods: Industrial production of this compound often starts with the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid, followed by chlorination. The oxidation step can be performed using a cobalt-manganese-bromine catalyst system in acetic acid, while the chlorination step employs thionyl chloride or oxalyl chloride .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual acyl chloride functionality, which makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the formation of a wide range of derivatives, making it valuable in various industrial and research applications .

Properties

IUPAC Name

naphthalene-2,6-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGQZMNFCTNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392930
Record name 2,6-NAPHTHALENEDICARBONYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-36-2
Record name 2,6-Naphthalenedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2351-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Naphthalenedicarbonyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-NAPHTHALENEDICARBONYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Naphthalenedicarbonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6ZJ93MGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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